1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride is a chemical compound with significant interest in medicinal chemistry, particularly for its potential as an anticancer agent. It is categorized under the class of tetrahydropyrrolo compounds and has been studied for its inhibitory effects on various kinases, including Aurora kinases, which are crucial in cell division and proliferation.
The compound is classified as a heterocyclic organic compound, specifically a bicyclic structure that incorporates both pyrazole and pyrrole moieties. Its chemical formula is with a molecular weight of approximately 197.07 g/mol. The compound's CAS number is 2193067-04-6, and it is often encountered in its hydrochloride salt form for stability and solubility purposes .
The synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride typically involves multi-step organic reactions. One common method includes:
Technical details regarding specific reaction conditions (temperature, solvents) may vary depending on the synthetic route chosen .
The molecular structure of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride can be represented using the following SMILES notation: C1=NNC2=C1CNC2.Cl
. The InChI key for this compound is RLNVKIYXSLKOFV-UHFFFAOYSA-N
.
The compound features a bicyclic structure where:
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride exhibits various chemical reactivity patterns typical of nitrogen-containing heterocycles. Notable reactions include:
These reactions are critical for exploring structure-activity relationships in drug development .
The mechanism of action for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride primarily involves its role as an inhibitor of Aurora kinases. These kinases are integral to mitosis; thus, their inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Data from studies indicate that this compound demonstrates low nanomolar potency against multiple kinase targets beyond Aurora kinases. This broad-spectrum activity suggests potential applications in treating various cancers .
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride has been investigated for its potential applications in:
Research continues to evaluate its efficacy and safety profiles in clinical settings .
Solution-phase parallel synthesis has emerged as a pivotal strategy for the efficient production of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride and its analogs. This approach enables rapid diversification of the core scaffold, facilitating structure-activity relationship (SAR) studies. A particularly efficient method involves the microwave-assisted Suzuki-Miyaura coupling of triflate-containing pyrrolo[1,2-b]pyrazole intermediates with aryl boronic acids, achieving yields exceeding 85% within 30 minutes under optimized conditions [5]. This technique significantly accelerates the introduction of aromatic substituents at the C4 position, which is crucial for modulating target affinity.
Parallel library synthesis is further enhanced by cyclocondensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds. For instance, nano-ZnO catalyzed condensation of phenylhydrazine with ethyl acetoacetate yields 1,3,5-substituted pyrazole precursors with 95% efficiency, providing key intermediates for subsequent annulation reactions [7]. These protocols benefit from minimal purification requirements and compatibility with automated liquid handling systems, making them ideal for high-throughput production.
Table 1: Parallel Synthesis Methods for Pyrrolopyrazole Core Diversification
Method | Conditions | Key Intermediates | Yield (%) | Reaction Time |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(OAc)₂, DMAc, 100°C, MW | Aryl boronic acids | 78-85 | 30 min |
Nano-ZnO Catalysis | Ethanol, reflux | Ethyl acetoacetate derivatives | 90-95 | 2-4 h |
Acid-Mediated Cyclization | TFA, DCM, rt | Trifluoroacetyl-protected amines | 65-75 | 12 h |
Reductive Amination | NaBH₃CN, MeOH, 0°C to rt | Aldehyde derivatives | 70-82 | 6 h |
Critical to hydrochloride salt formation is the final-stage hydrogen chloride treatment in anhydrous diethyl ether, which ensures high purity (>98%) and avoids decomposition of the acid-sensitive pyrrolopyrazole core. This step is typically performed after chromatographic purification of the free base, with the hydrochloride crystallizing directly from the reaction mixture [6].
Functionalization of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold strategically modulates interactions with biological targets, particularly protein kinases. The C3-amine position serves as a versatile handle for acylations, enabling the installation of benzoyl, heteroaromatic, and sulfonamide groups that dramatically influence potency and selectivity. Aurora kinase inhibitors featuring 5-phenylacetyl substitutions (e.g., compound 9d) demonstrate low nanomolar IC₅₀ values (≤10 nM) against multiple anticancer kinase targets, attributed to optimized hydrophobic pocket occupancy in the kinase ATP-binding site .
Recent innovations include 3-pyrazolyl substitutions to combat drug resistance in oncology targets. Pyrazolyl-functionalized derivatives exhibit enhanced activity against TRKA mutants (TRKAG595R, TRKAF589L), with IC₅₀ values of 1.8 nM and 0.7 nM, respectively – representing a 15-fold improvement over first-generation inhibitors like larotrectinib [9]. This approach maintains potency against gatekeeper and xDFG motif mutations through compact macrocyclic structures that mitigate steric hindrance.
Table 2: Bioactivity Modulation via Key Substituents
Position | Functional Group | Biological Target | IC₅₀ Improvement | Key Interaction |
---|---|---|---|---|
C3-Amine | Aroyl amides | Aurora kinases | 100-fold vs. parent | H-bond with kinase hinge region |
N1 | Benzyl | PKC isoforms | 50-fold | Hydrophobic subpocket occupancy |
C4 | 3-Pyrazolyl | TRK mutants | 15-fold vs. larotrectinib | Solvent-front mutation accommodation |
C6 | Methylidene | DPP-IV | 40-fold | π-Stacking with Arg125 |
The N1 position tolerates significant structural diversity, with bulky hydrophobic groups (e.g., 3,5-bis(trifluoromethyl)benzyl) enhancing PKC inhibition by occupying allosteric pockets. Molecular docking confirms that these substituents displace water molecules in the PKCα C1b domain, increasing binding energy by 2.3 kcal/mol [4]. Similarly, C6 methylidene derivatives exhibit potent DPP-IV inhibition (IC₅₀ = 12 nM) through π-cation interactions with Arg358 and Tyr666 residues, critical for antidiabetic applications [3] [10].
The bioactivity profile of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine derivatives is profoundly influenced by annulation patterns. Bicyclic systems exhibit superior kinase selectivity profiles compared to tricyclic derivatives due to reduced conformational restriction. For instance, Aurora kinase inhibitor 9d (bicyclic) demonstrates >100-fold selectivity against offtarget kinases like VEGFR2, whereas tricyclic pyrazolo[3,4-b]quinolines show only 5-10 fold selectivity under identical assay conditions [8]. This selectivity stems from the ability of bicyclic cores to adopt optimal binding conformations without inducing protein backbone strain.
In contrast, tricyclic systems demonstrate advantages in metabolic stability. Pyrazolo[1,5-a]pyrimidine derivatives exhibit hepatic microsomal half-lives exceeding 120 minutes, compared to 45 minutes for bicyclic counterparts, attributed to steric shielding of metabolically labile C-H bonds [9]. However, this stability comes at the cost of molecular flexibility, reducing potency against structurally diverse kinase mutants.
Table 3: Bicyclic vs. Tricyclic System Comparative Performance
Parameter | Bicyclic Systems | Tricyclic Systems | Key Implications |
---|---|---|---|
Kinase selectivity | >100-fold (Aurora B vs. VEGFR2) | <10-fold | Reduced off-target toxicity |
Metabolic stability | t₁/₂ = 45 min (human microsomes) | t₁/₂ >120 min | Lower dosing frequency |
Synthetic accessibility | 3-4 steps from commercial reagents | 6-8 steps | Faster SAR exploration |
Solubility (pH 7.4) | >250 µM (hydrochloride salts) | <50 µM | Improved oral bioavailability |
Resistance coverage | Broad-spectrum (TRK mutants) | Narrow-spectrum | Efficacy in refractory cancers |
For dipeptidyl peptidase-IV (DPP-IV) inhibition, bicyclic derivatives outperform tricyclic analogues due to optimal positioning in the S1/S2 pockets. Molecular dynamics simulations reveal that bicyclic inhibitors maintain hydrogen bonds with Glu205/Glu206 during >90% of simulation time, while tricyclic systems achieve only 60% stability due to steric clashes with Tyr662 [3] [10]. This explains the 40-fold potency difference observed in enzymatic assays (IC₅₀ = 8 nM vs. 320 nM).
The hydrochloride salt form of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine significantly influences physicochemical stability and crystallinity. Critical moisture content analysis reveals that the hydrochloride salt is hygroscopic above 75% relative humidity (RH), absorbing up to 7.2% w/w water, which necessitates controlled environment handling (≤40% RH) during manufacturing [6]. Despite this sensitivity, the hydrochloride demonstrates superior crystallinity compared to mesylate or tosylate salts, with a melting point of 248-250°C (decomposition) versus amorphous character in alternative salts.
Accelerated stability studies (40°C/75% RH) identify N-deamination as the primary degradation pathway, with 8.7% degradation over 4 weeks. Mass spectrometry confirms the formation of pyrrolo[3,4-c]pyrazol-3-one (m/z 122.0480) as the major degradant [3]. This degradation is pH-dependent, with maximum stability observed at pH 4.0-4.5 in aqueous solutions, correlating with the compound's pKa (pyrazole N = 3.8; amine = 9.2).
Table 4: Hydrochloride Salt Stability Under Stress Conditions
Stress Condition | Duration | Degradation (%) | Major Degradant | Mitigation Strategy |
---|---|---|---|---|
40°C/75% RH (solid) | 4 weeks | 8.7% | 3-oxo derivative | Aluminum foil blisters with desiccant |
pH 2.0 (aqueous) | 24 h | 32.5% | Deaminated product | Buffer to pH 4.0-4.5 |
Photolysis (1.2 million lux) | 48 h | 15.3% | Ring-opened dihydropyrazole | Amber glass packaging |
Oxidation (0.3% H₂O₂) | 24 h | <2% | N-oxide (minor) | Antioxidant exclusion unnecessary |
Salt formation kinetics reveal that counterion exchange in methanol produces the highest crystal uniformity, with 90% yield and D90 particle size <50 µm. This method supersedes ethanolic or acetonitrile-based processes, which yield polymorphic mixtures (Forms I and II) with compromised compaction properties [6]. X-ray powder diffraction confirms that the methanol-processed material exists exclusively as the thermodynamically stable Form I, which maintains crystallinity after 12 months at 25°C/60% RH.
Comprehensive Compound List
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: